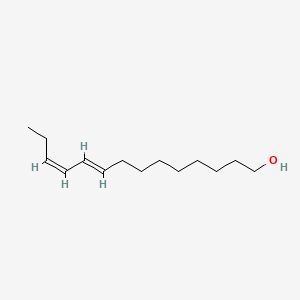

9,11-Tetradecadien-1-ol, (9E,11Z)-

Description

BenchChem offers high-quality 9,11-Tetradecadien-1-ol, (9E,11Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,11-Tetradecadien-1-ol, (9E,11Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63025-02-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

(9E,11Z)-tetradeca-9,11-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3-,6-5+ |

InChI Key |

ZKCFLTTYWFSLDK-UHFFFAOYSA-N |

SMILES |

CCC=CC=CCCCCCCCCO |

Canonical SMILES |

CCC=CC=CCCCCCCCCO |

Other CAS No. |

72553-58-3 63025-02-5 |

Origin of Product |

United States |

Proposed Precursor Utilization and Metabolic Routes

The biosynthesis of C10-C18 alcohols, acetates, and aldehydes, which constitute about 75% of identified moth pheromones, originates from palmitic and stearic acid. nih.gov The production of (9E,11Z)-9,11-tetradecadien-1-ol in Spodoptera littoralis is believed to follow a pathway involving the modification of saturated fatty acids. The proposed route begins with the desaturation of palmitic acid. This is followed by a series of chain-shortening steps, further desaturation, reduction, and in some cases, acetylation to produce the final pheromone components.

In a related moth species, Thysanoplusia intermixta, the biosynthesis of its dienyl sex pheromone involves the Δ11-desaturation of a C16 acyl intermediate, followed by chain shortening to a C12 compound through β-oxidation. nih.gov Subsequently, a Δ5-desaturation creates a 5,7-dienyl system, which is then reduced and acetylated. nih.gov While the specific enzymes and intermediates may vary between species, this general pathway of desaturation, chain modification, and reduction is a common theme in the biosynthesis of conjugated dienol pheromones.

| Precursor/Intermediate | Transformation | Product |

| Palmitic Acid (C16:0) | Δ11-Desaturation | (Z)-11-Hexadecenoic acid |

| (Z)-11-Hexadecenoic acid | Chain Shortening | (Z)-9-Tetradecenoic acid |

| (Z)-9-Tetradecenoic acid | Δ11-Desaturation | (9Z,11E)-Tetradecadienoic acid |

| (9Z,11E)-Tetradecadienoic acid | Reduction | (9E,11Z)-9,11-Tetradecadien-1-ol |

Enzymatic Transformations and Desaturase Activity

Central to the biosynthesis of unsaturated fatty acid-derived pheromones are fatty acyl-CoA desaturases (FADs). nih.gov These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acid chain. nih.gov In Spodoptera littoralis, at least three distinct desaturation reactions are involved in the production of its sex pheromone. nih.gov

One of the key enzymes is a Δ11-desaturase, which converts palmitic acid to (Z)-11-hexadecenoic acid. nih.gov Subsequent enzymatic steps, including the action of other desaturases, lead to the formation of the conjugated diene system. For instance, in the silkmoth Bombyx mori, a single bifunctional desaturase, Desat1, is capable of catalyzing both a Z11 desaturation and a Δ10,12 desaturation to create a conjugated diene from a monounsaturated precursor. nih.gov This highlights the efficiency and specificity of the enzymatic machinery involved.

The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA precursor. This reaction is catalyzed by fatty acyl reductases (FARs), which are essential for producing the alcohol functional group of many moth pheromones. nih.gov

| Enzyme | Function | Substrate | Product |

| Δ11-Desaturase | Introduces a double bond at the 11th carbon | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA |

| Desaturase (specific) | Creates a conjugated diene system | Monounsaturated fatty acyl-CoA | Dienoyl-CoA |

| Fatty Acyl Reductase (FAR) | Reduces the acyl group to an alcohol | Dienoyl-CoA | Dienol |

Mechanisms of Stereochemical Control in Biogenic Pathways

The precise stereochemistry of pheromones is critical for their biological activity, and insects have evolved highly specific enzymatic systems to control the geometry of the double bonds. nih.gov The stereochemical outcome of the desaturation reactions is determined by the active site of the desaturase enzymes. nih.gov These enzymes position the substrate in a specific orientation to ensure that the hydrogen atoms are removed from the correct carbons and that the resulting double bond has the appropriate (Z) or (E) configuration.

In the case of (9E,11Z)-9,11-tetradecadien-1-ol, the biosynthesis requires the formation of one trans (E) and one cis (Z) double bond in a conjugated system. This is achieved through the sequential action of specific desaturases. The order of these desaturation events and the inherent properties of the enzymes involved dictate the final stereochemistry of the molecule.

The investigation into the biosynthesis of hydroxydanaidal in the moth Creatonotos transiens from a precursor of the opposite stereochemistry demonstrates the intricate enzymatic control over stereoisomers. nih.govresearchgate.net The process involves an initial epimerization via oxidation and subsequent stereospecific reduction, highlighting the sophisticated mechanisms insects employ to produce specific stereoisomers. nih.govresearchgate.net While the exact mechanisms for controlling the (9E,11Z) stereochemistry in Spodoptera littoralis are still under investigation, it is clear that the specificity of the desaturase and reductase enzymes is paramount in producing the correct, biologically active isomer.

Synthetic Methodologies for 9,11 Tetradecadien 1 Ol, 9e,11z

Strategies for Stereoselective Diene Synthesis

The creation of the conjugated (9E,11Z)-diene system requires precise control over the geometry of two double bonds. Chemists have employed a variety of powerful synthetic reactions to achieve this, each with its own advantages in terms of stereocontrol.

Wittig Reactions and Their Stereocontrol

The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org

Non-stabilized ylides , where the group attached to the carbanion is an alkyl group, typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides , which have an electron-withdrawing group attached to the carbanion, generally favor the formation of (E)-alkenes. organic-chemistry.org

Semi-stabilized ylides , such as those with an aryl group, often result in a mixture of (E) and (Z) isomers. wikipedia.org

To synthesize the (9E,11Z)-diene of 9,11-tetradecadien-1-ol (B3434006), a strategic approach involves the reaction of a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This method favors the formation of the desired stereochemistry at the newly formed double bond while minimizing isomerization of the existing double bond. researchgate.net For instance, reacting a suitable saturated ylide with an aldehyde like (E)-2-pentenal can yield the 9,11-tetradecadienyl system. researchgate.net The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene product when using non-stabilized ylides. wikipedia.org

| Reagent Type | Predominant Product Isomer |

| Non-stabilized Ylide | (Z)-alkene organic-chemistry.org |

| Stabilized Ylide | (E)-alkene organic-chemistry.org |

| Semi-stabilized Ylide | Mixture of (E) and (Z)-alkenes wikipedia.org |

Kumada Cross-Coupling Approaches for Conjugated Systems

The Kumada cross-coupling reaction, first reported in 1972, provides a powerful tool for carbon-carbon bond formation by coupling an organomagnesium compound (Grignard reagent) with an organic halide in the presence of a nickel or palladium catalyst. mdpi.comorganic-chemistry.org This reaction is particularly useful for synthesizing conjugated dienes. acs.org

Key features of the Kumada coupling include:

Catalysts: Typically nickel or palladium complexes. mdpi.comorganic-chemistry.org

Coupling Partners: A Grignard reagent and an organic halide (including vinyl halides). organic-chemistry.org

Advantages: It is an economical method and avoids the extra step of converting Grignard reagents to organozinc compounds as required in the Negishi coupling. organic-chemistry.org

For the synthesis of conjugated dienes, a vinyl Grignard reagent can be coupled with a vinyl halide. The stereochemistry of the resulting diene can often be controlled by the careful selection of the catalyst and reaction conditions. acs.org Nickel-catalyzed Kumada vinylation has been shown to be effective for preparing 2-substituted 1,3-dienes under mild conditions. acs.org

Cadiot-Chodkiewicz Reaction in Alkyne Coupling Routes

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgwikipedia.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base. wikipedia.orgnih.gov The resulting diyne can then be selectively reduced to form the desired conjugated diene.

The general steps are:

Coupling: A terminal alkyne is coupled with a haloalkyne using a copper(I) salt (e.g., CuBr) and an amine base. wikipedia.org This reaction is highly selective, producing a single unsymmetrical diyne product. wikipedia.org

Reduction: The resulting 1,3-diyne is then partially reduced to a conjugated diene. The stereochemistry of the diene is determined by the choice of reducing agent.

This method has been successfully applied in the synthesis of various dienic pheromones. rsc.org

Application of Olefin Metathesis (e.g., Grubbs Catalyst)

Olefin metathesis, a reaction that involves the exchange of substituents between different olefins, has become a powerful tool in organic synthesis. researchgate.net Catalyzed by complexes of metals like ruthenium (e.g., Grubbs catalysts), this reaction can be used to form carbon-carbon double bonds with high efficiency. organic-chemistry.orgresearchgate.net

Specifically, enyne metathesis, the reaction between an olefin and an alkyne, directly produces a 1,3-diene. nih.gov This method is atom-economical as no olefin byproduct is formed. nih.gov Cross-metathesis of protected fatty alcohols or esters with α-olefins, using Z-selective tungsten or molybdenum catalysts, can yield precursors to unsaturated fatty alcohols with high Z-olefin content. googleapis.com These precursors can then be converted to the desired diene-containing products.

| Metathesis Type | Reactants | Product |

| Enyne Metathesis | Olefin + Alkyne | 1,3-Diene nih.gov |

| Cross-Metathesis | Protected Fatty Alcohol/Ester + α-Olefin | Unsaturated Fatty Alcohol Precursor googleapis.com |

Hydrogenation and Reduction Strategies for Double Bond Configuration

The stereoselective reduction of alkynes is a crucial strategy for establishing the correct geometry of the double bonds in a conjugated diene. The choice of reducing agent and conditions dictates whether a (Z) or (E) alkene is formed. youtube.com

Syn-Hydrogenation: The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation of an alkyne results in the syn-addition of hydrogen, selectively forming a (Z)- or cis-alkene. youtube.com

Anti-Reduction: The reduction of an alkyne with sodium metal in liquid ammonia results in the anti-addition of hydrogen, leading to the formation of an (E)- or trans-alkene. youtube.com

For the synthesis of (9E,11Z)-9,11-tetradecadien-1-ol, a diyne intermediate can be strategically reduced. For example, a partial reduction using Lindlar's catalyst could form one of the (Z) double bonds, while a subsequent reduction under different conditions could form the (E) double bond, or vice versa, depending on the synthetic route. Cobalt-catalyzed stereodivergent transfer hydrogenation of alkynes has also emerged as a method to selectively produce either (Z)- or (E)-alkenes. organic-chemistry.org

| Reduction Condition | Stereochemical Outcome |

| H₂, Lindlar's Catalyst | (Z)-alkene (cis) youtube.com |

| Na, NH₃(l) | (E)-alkene (trans) youtube.com |

| Cobalt-catalyzed transfer hydrogenation | (Z)- or (E)-alkene (catalyst dependent) organic-chemistry.org |

Synthesis of Geometrical Isomers and Functional Derivatives

The synthesis of specific geometrical isomers of 9,11-tetradecadien-1-ol, such as the (9Z,11Z) and other combinations, relies on the stereoselective methods described above. nih.gov By carefully choosing the reaction pathway and controlling the stereochemistry at each step, chemists can selectively produce the desired isomer. For instance, kinetically controlled strategies can be employed to favor the formation of a major geometric isomer with high selectivity. nih.govrsc.org

Furthermore, functional derivatives of 9,11-tetradecadien-1-ol can be prepared. A common derivative is the corresponding acetate ester, (9E,11Z)-9,11-tetradecadien-1-yl acetate. nih.gov This can be synthesized from the parent alcohol through standard esterification procedures, such as reaction with acetic anhydride. googleapis.com Other isomers, like (9Z,11Z)-tetradecadien-1-ol acetate and (Z,E)-9,12-tetradecadien-1-ol acetate, are also known and can be synthesized using similar principles of stereocontrolled olefination and functional group manipulation. nih.govnist.gov

Preparation of Corresponding Acetates and Aldehydes

The synthesis of 9,11-tetradecadien-1-ol and its isomers often involves the preparation of corresponding acetate and aldehyde derivatives. These functional groups serve as important handles in the construction of the full carbon skeleton and the introduction of the conjugated diene system.

A common strategy involves the use of Grignard reagents. For instance, the synthesis of (9Z, 11E)-tetradecadienol acetate can be achieved by reacting a specific Grignard reagent with a protected bromo-alcohol, followed by acetylation. One patented method describes the preparation of a Grignard reagent from (3E,5Z)-9-chlorononadiene, which is then coupled with 2-(5-bromopentyloxy)-tetrahydropyran in the presence of a lithium tetrachlorocuprate catalyst. The resulting product, 2-(9Z,11E-tetradecadienyloxy)-tetrahydropyran, is then acetylated to yield the target acetate.

The preparation of aldehydes is also a critical step in many synthetic pathways. These aldehydes can be synthesized through various methods, and their subsequent reactions are pivotal for chain elongation and the formation of the diene system. The synthesis of long-chain aldehydes with conjugated double bonds can be challenging due to their propensity to undergo side reactions.

| Precursor Type | General Method | Key Reagents | Purpose |

| Acetate | Acetylation of the corresponding alcohol | Acetyl chloride, Acetic anhydride | Protection of the alcohol group, final product formation |

| Aldehyde | Oxidation of the corresponding alcohol | PCC, Swern oxidation | Carbonyl group for subsequent C-C bond formation (e.g., Wittig reaction) |

| Grignard Reagent | Reaction of an alkyl or alkenyl halide with magnesium | Magnesium, Alkyl/Alkenyl Halide | Nucleophilic carbon source for coupling reactions |

Synthetic Routes to (9Z,11Z)-, (9E,11E)-, and (9Z,11E)-Isomers

The stereoselective synthesis of the different isomers of 9,11-tetradecadien-1-ol is a primary focus of synthetic efforts, as the biological activity of pheromones is highly dependent on their geometric configuration.

The synthesis of the (9Z,11E)-isomer, a major component of the sex pheromone of the tobacco cutworm (Spodoptera litura), has been a subject of significant research. One approach involves a Kumada cross-coupling reaction. This method utilizes 7-bromo-(4Z,6E)-heptadienal as a starting material, which is first reduced to the corresponding alcohol. A subsequent Kumada cross-coupling with ethylmagnesium bromide, followed by chlorination and another coupling reaction, ultimately leads to the desired (9Z,11E) isomer.

The synthesis of the (9Z,11Z)-isomer has also been described. These syntheses often employ strategies that allow for the specific formation of Z,Z-conjugated dienes.

The (9E,11E)-isomer is another important geometric isomer. Synthetic routes to E,E-conjugated dienes often rely on different reaction conditions and starting materials compared to those used for the Z,Z or Z,E isomers.

| Isomer | Key Synthetic Strategy | Starting Materials (Example) |

| (9Z,11E) | Kumada cross-coupling | 7-bromo-(4Z,6E)-heptadienal, 1,5-pentanediol |

| (9Z,11Z) | Methods for Z,Z-conjugated diene formation | Not specified in provided context |

| (9E,11E) | Methods for E,E-conjugated diene formation | Not specified in provided context |

Purity Assessment and Isomeric Separation in Synthetic Protocols

Given that synthetic routes often produce a mixture of isomers, the assessment of purity and the separation of the desired isomer are critical final steps. The biological efficacy of a pheromone blend

Biological Activity and Mechanisms of 9,11 Tetradecadien 1 Ol, 9e,11z

Role in Insect Communication and Reproductive Behavior

(9E,11Z)-9,11-Tetradecadien-1-ol, as a component of the female-released sex pheromone blend, is fundamental to the reproductive success of species like Spodoptera litura. The precise ratio of this compound with other pheromone components is often critical for species-specific recognition and attraction.

Male Moth Attraction and Upwind Orientation

The primary role of (9E,11Z)-9,11-Tetradecadien-1-ol, in conjunction with other pheromone components, is the long-range attraction of male moths. When released by a calling female, the pheromone plume disperses in the air, creating a chemical corridor that males can detect from a distance. Upon encountering the pheromone, male moths exhibit a characteristic upwind flight behavior, navigating the concentration gradient of the plume to locate its source. While the acetate (B1210297) form, (9Z,11E)-tetradecadienyl acetate, is a major attractant for S. litura, the alcohol form is believed to play a crucial role in the close-range orientation and landing behavior of the male. The maximum downwind active space for a single virgin female S. litura has been estimated to be around 80 meters under optimal wind conditions, a space defined by the concentration of key pheromone components like the acetate derivative of (9E,11Z)-9,11-Tetradecadien-1-ol. jst.go.jp

Induction of Mating Attempts and Reproductive Cascades

As the male moth flies upwind and gets closer to the female, the concentration of the pheromone blend, including (9E,11Z)-9,11-Tetradecadien-1-ol, increases. This escalating stimulus triggers a sequence of short-range courtship behaviors. These can include the cessation of flight, landing near the female, wing fanning, and attempts at copulation. The specific blend of pheromones ensures that these intricate mating rituals are primarily initiated between conspecific individuals, thus maintaining reproductive isolation among different species. Mating itself triggers significant physiological changes in the female, including the suppression of calling behavior and a consequent increase in the internal concentration of pheromones. wikipedia.orgmdpi.com

Olfactory Receptor Interactions and Signal Transduction Mechanisms

The perception of (9E,11Z)-9,11-Tetradecadien-1-ol by male moths is a highly sophisticated process that begins at the molecular level on the antennae. Specialized olfactory receptor neurons (ORNs) housed within the male's long trichoid sensilla are tuned to detect specific pheromone components.

Binding Affinity and Receptor Specificity

The specificity of the pheromone response is determined by the interaction between the pheromone molecule and olfactory receptors (ORs) on the membrane of ORNs. While a specific receptor for (9E,11Z)-9,11-Tetradecadien-1-ol has not been definitively isolated in all relevant species, research on Spodoptera species has identified several pheromone receptors with distinct ligand specificities. For instance, in S. litura, SlituOR6 is tuned to the minor pheromone component (Z,E)-9,12-14:OAc, and SlituOR16 responds to Z9-14:OH, a component from the sympatric species S. exigua. sciety.orgresearchgate.netoup.com This high degree of specificity ensures that male moths respond most strongly to the precise blend of pheromones released by females of their own species. The ability of a receptor to bind a particular pheromone component is dictated by the three-dimensional structure of both the ligand and the receptor's binding pocket.

Electrophysiological Responses (e.g., Electroantennography)

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera litura to Pheromone Components

| Compound | Putative Role in S. litura | EAG Response in Male S. litura |

| (9Z,11E)-Tetradecadien-1-yl acetate | Major Pheromone Component | Strong |

| (9Z,12E)-Tetradecadien-1-yl acetate | Major Pheromone Component | Strong |

| (9E,11Z)-Tetradecadien-1-ol | Pheromone Precursor/Component | Elicits response |

| (Z)-9-Tetradecen-1-ol | Pheromone component of S. exigua | Significant response |

| (Z)-11-Hexadecen-1-yl acetate | Pheromone component of S. exigua | Significant response |

This table is a representation of typical findings and relative response strengths.

Comparative Behavioral Studies with Other Pheromone Components and Isomers

The behavioral response of male moths is rarely triggered by a single compound. Instead, it is the specific blend and ratio of different pheromone components and their isomers that elicit the full sequence of reproductive behaviors. The presence of other isomers or related compounds can have synergistic, inhibitory, or no effect on the attractiveness of the primary pheromone.

In field trapping experiments, the optimal blend for attracting male S. litura has been identified as a mixture of (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate. icrisat.orgpurdue.edu The addition of specific components from the pheromone blend of the sympatric species S. exigua, such as (Z)-9-tetradecen-1-ol and (Z)-11-hexadecenyl acetate, has been shown to significantly inhibit the attraction of male S. litura to their own pheromone. nih.gov This demonstrates a mechanism of behavioral isolation where males can discern and are repelled by the pheromone components of other species, preventing interbreeding.

The geometric isomers of 9,11-tetradecadien-1-ol (B3434006) and its acetate also play distinct roles. For example, in the carpenterworm moth, Prionoxystus robiniae, the (Z,E) isomer of 3,5-tetradecadien-1-ol acetate is the primary attractant, while the (Z,Z) isomer inhibits attraction and the (E,E) isomer acts as a synergist. nih.gov Such complex interactions highlight the high degree of specificity in insect chemical communication systems.

Table 2: Behavioral Effects of Different Pheromone Components on Spodoptera litura Male Attraction

| Compound/Blend | Effect on Male S. litura Attraction |

| (9Z,11E)-14:OAc + (9Z,12E)-14:OAc (Optimal Ratio) | Strong Attraction |

| Addition of (Z)-9-14:OH (from S. exigua) | Inhibition |

| Addition of (Z)-11-16:OAc (from S. exigua) | Inhibition |

| Combined lure of S. litura and S. exigua pheromones | Complete Inhibition |

This table summarizes findings from field trapping studies. nih.gov

Compound Name Reference Table

| Abbreviation/Common Name | Chemical Name |

| (9E,11Z)-9,11-Tetradecadien-1-ol | (9E,11Z)-9,11-Tetradecadien-1-ol |

| (9Z,11E)-14:OAc | (9Z,11E)-Tetradecadien-1-yl acetate |

| (9Z,12E)-14:OAc | (9Z,12E)-Tetradecadien-1-yl acetate |

| Z9-14:OH | (Z)-9-Tetradecen-1-ol |

| Z11-16:OAc | (Z)-11-Hexadecen-1-yl acetate |

| (Z,E)-3,5-14:OAc | (Z,E)-3,5-Tetradecadien-1-ol acetate |

| (Z,Z)-3,5-14:OAc | (Z,Z)-3,5-Tetradecadien-1-ol acetate |

| (E,E)-3,5-14:OAc | (E,E)-3,5-Tetradecadien-1-ol acetate |

Synergistic and Antagonistic Effects of Co-components

The behavioral response of male moths to (9Z,11E)-tetradecadien-1-yl acetate is rarely a reaction to the compound in isolation. Its effectiveness is significantly modulated by the presence of other specific chemical compounds, known as co-components. These interactions can be either synergistic, where the blend is more attractive than the sum of its parts, or antagonistic, where a compound inhibits the response to the primary pheromone.

In the case of Spodoptera litura, the female sex pheromone is a precise blend of multiple components. The primary attractive mixture, often referred to as "litlure," consists of (9Z,11E)-tetradecadien-1-yl acetate and (9Z,12E)-tetradecadien-1-yl acetate, typically in a 9:1 or 100:27 ratio. acs.orgnih.govicrisat.org Research has shown that this specific blend is far more effective at attracting male S. litura than either component used alone, demonstrating a powerful synergistic effect. entomol.org More complex mixtures identified in China include (9Z,11E)-tetradecadien-1-yl acetate, (9Z,12E)-tetradecadien-1-yl acetate, (Z)-9-tetradecenyl acetate, and (E)-11-tetradecenyl acetate in a ratio of 100:27:20:27. nih.govacs.org

Antagonistic effects are also crucial for maintaining reproductive isolation between closely related and geographically overlapping (sympatric) species. For instance, S. litura and Spodoptera exigua (the beet armyworm) are sympatric species in many regions and share a common pheromone component, (9Z,12E)-tetradecadien-1-yl acetate. nih.gov However, S. exigua uses (Z)-9-tetradecen-1-ol and (Z)-11-hexadecenyl acetate as its other primary components. Studies have shown that the specific components of one species can act as behavioral antagonists for the other, preventing cross-attraction and ensuring species-specific mating. nih.gov Similarly, for the cotton leafworm, Spodoptera littoralis, minor components in its pheromone blend are critical for eliciting a full behavioral response, and the absence or alteration of these components can significantly reduce the blend's efficacy. cabidigitallibrary.org

Behavioral Efficacy of Blends vs. Single Components

The importance of pheromone blends over single components is clearly demonstrated in field-trapping experiments. A single compound, even the primary one, is often insufficient to elicit a strong and directed behavioral response from male moths.

For Spodoptera litura, the blend of (9Z,11E)-tetradecadien-1-yl acetate and (9Z,12E)-tetradecadien-1-yl acetate is significantly more effective at capturing males in traps than lures baited with only a single constituent. nih.goventomol.org This highlights that the male's sensory system is tuned to recognize a specific ratio of components, which signals the presence of a conspecific female.

Field studies comparing the attractiveness of different pheromone lures to sympatric Spodoptera species provide clear evidence of the superior behavioral efficacy of blends. As shown in the table below, traps baited with the specific blend for S. litura caught a significantly higher number of S. litura males compared to traps baited with the pheromone for S. exigua or a combined lure. Conversely, the S. exigua pheromone was highly specific for its own species and caught very few S. litura males. nih.gov This demonstrates that the complete, species-specific blend is essential for effective attraction and behavioral response.

Table 1: Trap Catches of Spodoptera litura and Spodoptera exigua Males with Different Pheromone Lures Data sourced from a study on sympatric Spodoptera species in China. nih.gov

| Lure Composition | Mean No. of S. litura Males Caught (±SE) | Mean No. of S. exigua Males Caught (±SE) |

| S. litura pheromone ((9Z,11E)-14:OAc & (9Z,12E)-14:OAc) | 21.3 ± 4.1 a | 0.3 ± 0.2 b |

| S. exigua pheromone ((9Z,12E)-14:OAc, (Z)-9-14:OH & (Z)-11-16:OAc) | 1.0 ± 0.4 b | 35.2 ± 5.6 a |

| Combined Lure (Mixture of both pheromones) | 18.5 ± 3.5 a | 25.7 ± 4.8 a |

| Control (Unbaited) | 0.2 ± 0.1 b | 0.1 ± 0.1 b |

| Values within a column followed by a different letter are significantly different (P < 0.05). |

This data quantitatively illustrates that while the single component, (9Z,11E)-tetradecadien-1-yl acetate (as part of the S. litura lure), is a powerful attractant, its behavioral efficacy is maximized within its natural blend and context. The blend provides the necessary specificity to ensure that the insect invests its energy in responding only to signals from a potential mate of the same species.

Structure Activity Relationship Sar Studies of 9,11 Tetradecadien 1 Ol, 9e,11z and Analogues

Impact of Double Bond Position on Biological Response

The location of the conjugated double bonds within the tetradecadienyl framework is a crucial factor for biological activity. Shifting the double bonds from the 9,11-position to other locations, such as the 9,12-position, can significantly alter the molecule's effectiveness as a pheromone. For instance, (9Z,12E)-9,12-tetradecadien-1-ol acetate (B1210297) is a known pheromone component for several moth species, including the Indian meal moth (Plodia interpunctella) and the beet armyworm (Spodoptera exigua). nih.govepa.govnist.gov While structurally similar to 9,11-tetradecadien-1-ol (B3434006), the change in the double bond position from a conjugated 9,11-diene to a non-conjugated 9,12-diene results in a compound that is active for a different set of species, highlighting the specificity conferred by the double bond positions.

Studies on other, non-pheromone fatty acid isomers have also demonstrated the importance of double bond position in biological systems. For example, in mouse adipocytes, the position of the double bond in various trans-18:1 isomers significantly affects their metabolism and impact on gene expression. nih.govresearchgate.net This underscores a broader biological principle that the location of unsaturation in a lipid chain is a key determinant of its physiological function.

Table 1: Comparison of Biological Activity Based on Double Bond Position

| Compound | Double Bond Position | Known Biological Role |

| (9E,11Z)-9,11-Tetradecadien-1-ol | 9,11 | Pheromone component |

| (9Z,12E)-9,12-Tetradecadien-1-ol acetate | 9,12 | Pheromone for Plodia interpunctella and Spodoptera exigua nih.govepa.gov |

Influence of Stereochemical Configuration on Pheromone Efficacy

The stereochemistry of the double bonds, referring to the (E) or (Z) configuration, is another critical factor governing pheromone activity. The (9E,11Z)- isomer is the specific configuration that is biologically active for certain species. Any deviation from this precise stereochemistry can lead to a significant reduction or complete loss of efficacy. This high degree of stereospecificity is a hallmark of pheromone perception and is dictated by the chiral environment of the receptor binding site.

Comparative studies involving different stereoisomers of 9,11-tetradecadien-1-ol have consistently demonstrated the importance of the (9E,11Z) configuration. For example, the (9Z,11Z) isomer, while chemically very similar, often exhibits significantly lower biological activity or can even inhibit the response to the active (9E,11Z) isomer. nih.govepa.gov Similarly, the (9Z,11E) and (9E,11E) isomers are generally found to be less effective. epa.govnist.gov

This strict requirement for a specific stereoisomer suggests that the receptor protein has a highly defined three-dimensional structure that only accommodates the (9E,11Z) configuration. The incorrect geometry of other isomers prevents them from binding optimally to the receptor, thus failing to trigger the cascade of events that leads to a behavioral response. In some cases, these other isomers can act as antagonists by binding to the receptor without activating it, thereby blocking the active pheromone from binding.

Research into other pheromone systems, such as that of the European corn borer, Ostrinia nubilalis, further illustrates this principle. The specific ratio of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate is crucial for eliciting a full behavioral response, and altering this ratio can significantly diminish the pheromone's effectiveness. nih.gov This highlights that not only the presence of specific isomers but also their relative proportions can be critical.

Table 2: Relative Biological Activity of 9,11-Tetradecadien-1-ol Stereoisomers

| Isomer | Stereochemical Configuration | General Biological Efficacy |

| (9E,11Z)-9,11-Tetradecadien-1-ol | E,Z | High |

| (9Z,11Z)-9,11-Tetradecadien-1-ol | Z,Z | Low to inhibitory nih.govepa.gov |

| (9Z,11E)-9,11-Tetradecadien-1-ol | Z,E | Low to inactive epa.govuni.lu |

| (9E,11E)-9,11-Tetradecadien-1-ol | E,E | Low to inactive nist.gov |

Functional Group Modifications and Their Biological Implications (e.g., Alcohol vs. Acetate vs. Aldehyde)

The terminal functional group of the C14 chain plays a pivotal role in the biological activity of these semiochemicals. The primary alcohol in (9E,11Z)-9,11-tetradecadien-1-ol is essential for its function in the species for which it is a pheromone. Modification of this alcohol to other functional groups, such as an acetate or an aldehyde, results in new compounds with different biological activities, often acting as pheromones for entirely different species.

Similarly, the corresponding aldehyde, (9E,11Z)-9,11-tetradecadienal, would have distinct chemical properties and, consequently, different biological effects. The biosynthesis of these different compounds in insects involves specific enzymes that carry out the final functional group transformation, such as reductases for alcohol formation and acetyltransferases for acetate production. nih.gov The specificity of these enzymes and the corresponding receptors for the final functional group underscores its importance in chemical communication.

Table 3: Impact of Functional Group on the Biological Role of 9,11-Tetradecadienyl Compounds

| Compound | Functional Group | General Biological Role |

| (9E,11Z)-9,11-Tetradecadien-1-ol | Alcohol | Pheromone component |

| (9E,11Z)-9,11-Tetradecadien-1-yl acetate | Acetate | Pheromone component for different species nih.gov |

| (9E,11Z)-9,11-Tetradecadienal | Aldehyde | Potentially different pheromonal activity |

Chain Length Variations and Their Effect on Activity

The length of the carbon chain is another critical parameter for pheromone activity. While the focus here is on tetradecadien-1-ol (a C14 compound), variations in chain length, both increases and decreases, can have a profound impact on biological efficacy. A change in chain length alters the molecule's size, shape, and volatility, all of which are important for its transport to and interaction with the receptor.

For example, a C12 or C16 analogue with the same double bond configuration and functional group would likely exhibit significantly reduced activity for a species that uses the C14 compound. The receptor's binding pocket is typically optimized for a specific chain length, and molecules that are too short or too long will not fit properly.

In the biosynthesis of insect pheromones, specific desaturases and chain-shortening enzymes are responsible for producing the correct chain length. nih.gov This enzymatic machinery is highly specific, further emphasizing the importance of a precise carbon skeleton for biological function. While systematic studies on the chain length variation of (9E,11Z)-9,11-tetradecadien-1-ol are specific to the target organism, the general principle of chain length specificity is well-established in the field of chemical ecology.

Table 4: Hypothetical Effect of Chain Length Variation on Biological Activity

| Compound (Hypothetical) | Chain Length | Expected Biological Activity (relative to C14) |

| (7E,9Z)-Dodecadien-1-ol | C12 | Lower |

| (9E,11Z)-Tetradecadien-1-ol | C14 | Optimal |

| (11E,13Z)-Hexadecadien-1-ol | C16 | Lower |

Ecological Roles and Applied Research of 9,11 Tetradecadien 1 Ol, 9e,11z

Applications in Integrated Pest Management (IPM) Research

The use of synthetic pheromones is a cornerstone of modern IPM strategies, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides. Research into compounds like 9,11-Tetradecadien-1-ol (B3434006), (9E,11Z)- and its derivatives is driven by the need for effective and sustainable pest control methods. These semiochemicals are primarily utilized for monitoring pest populations and for mating disruption.

Pheromone-baited traps are a critical tool for the early detection and monitoring of pest populations, allowing for timely and targeted pest management interventions. While the acetate (B1210297) form, (9E,11Z)-9,11-tetradecadienyl acetate, is a well-documented attractant for the cotton leafworm (Spodoptera litura), the specific role of the alcohol, 9,11-Tetradecadien-1-ol, (9E,11Z)-, in trapping is less defined and often considered as a minor component in pheromone lures. prayoglife.com

Research has shown that the precise blend of pheromone components is crucial for optimal attraction. The presence of minor components, including specific alcohols, can significantly enhance or inhibit the response of the target insect to the trap. For instance, in studies of other lepidopteran species, the addition of specific alcohols to the main pheromone component has been found to be essential for eliciting a full behavioral response in males. While direct studies focusing solely on 9,11-Tetradecadien-1-ol, (9E,11Z)- for trapping are limited, its presence in natural pheromone blends suggests a potential synergistic or modulatory role in the attraction of certain moth species.

Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent larval population. The primary mechanism of mating disruption is thought to involve several processes, including the adaptation of sensory receptors in the male antennae, competition with natural pheromone plumes, and the creation of false pheromone trails that lead males away from receptive females. ontosight.ainih.gov

Table 1: Investigated Pheromone Components in Spodoptera Species

| Compound Name | Chemical Formula | Role in Pest Management | Target Species |

| (9E,11Z)-9,11-Tetradecadien-1-ol | C₁₄H₂₆O | Component of pheromone blend, potential for mating disruption | Spodoptera spp. |

| (9Z,11E)-9,11-Tetradecadienyl acetate | C₁₆H₂₈O₂ | Major sex pheromone component, used in monitoring and mating disruption | Spodoptera litura |

| (Z,E)-9,12-Tetradecadien-1-ol acetate | C₁₆H₂₈O₂ | Component of pheromone blend, used in mating disruption | Spodoptera exigua |

Research on Specific Pest Species Control Utilizing this Compound

Research into the practical application of 9,11-Tetradecadien-1-ol, (9E,11Z)- for pest control has largely been in the context of its role within the pheromone blends of economically important pests, particularly those in the genus Spodoptera.

One area of investigation is its potential role in reproductive isolation between closely related and sympatric species. For example, studies have shown that specific pheromone components of one Spodoptera species can inhibit the attraction of another, suggesting a mechanism to prevent interbreeding. While not the primary attractant, the presence of specific alcohols in the pheromone blend can be critical for species recognition.

Furthermore, research into the biosynthesis of pheromones in insects has identified the precursor molecules and enzymatic steps that lead to the production of compounds like 9,11-Tetradecadien-1-ol, (9E,11Z)-. nih.gov Understanding these pathways could lead to novel pest control strategies, such as the development of inhibitors of pheromone production.

Impact on Insect Community Dynamics and Non-Target Organisms (Research Perspective)

A significant advantage of pheromone-based pest control is its species-specificity, which minimizes the impact on non-target organisms and the broader insect community. Unlike conventional insecticides, which can harm beneficial insects such as pollinators and predators, pheromones are generally only active on the target pest species.

However, from a research perspective, there is still a need to fully understand the potential for subtle effects on non-target species, particularly those that are closely related to the target pest and may respond to similar chemical cues. Studies on other lepidopteran pheromones have shown that some non-target moth species can be attracted to pheromone traps, although typically in much lower numbers than the target species.

The environmental fate of synthetic pheromones is also a subject of research. These compounds are generally released in very small quantities and are expected to degrade relatively quickly in the environment due to factors such as sunlight and microbial action. The US Environmental Protection Agency (EPA) has generally considered straight-chain lepidopteran pheromones, a class that includes 9,11-Tetradecadien-1-ol, (9E,11Z)-, to have low potential for adverse effects on non-target organisms. epa.gov

Analytical Techniques for the Research and Characterization of 9,11 Tetradecadien 1 Ol, 9e,11z

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are fundamental in separating the (9E,11Z)- isomer from other isomers and impurities.

Gas Chromatography (GC) and Retention Time Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like 9,11-Tetradecadien-1-ol (B3434006) and its acetate (B1210297) form. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Table 1: GC Retention Data for Related Compounds

| Compound | Retention Index (Non-Polar) | Retention Index (Polar) |

| 9,11-Tetradecadien-1-ol, 1-acetate, (9Z,11Z)- | 1834 | 2202 |

Data sourced from NIST Mass Spectrometry Data Center nih.gov

High-Performance Liquid Chromatography (HPLC) for Diene Resolution

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly useful for resolving isomers that may be difficult to separate by GC. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly employed for the separation of pheromonal compounds. tandfonline.comwalshmedicalmedia.com The separation is based on the hydrophobicity of the molecules; compounds with greater hydrophobicity will have longer retention times.

For diene isomers, the geometry of the double bonds (E/Z or cis/trans) can influence their shape and, consequently, their interaction with the stationary phase. mtc-usa.com This allows for the separation of different geometric isomers. mtc-usa.com Specialized columns, such as those with phenyl or cholesterol-based stationary phases, can offer enhanced selectivity for resolving positional and geometric isomers. mtc-usa.com While specific HPLC methods for (9E,11Z)-9,11-tetradecadien-1-ol were not detailed in the search results, the principles of HPLC suggest its applicability in separating it from its (9Z,11E), (9E,11E), and (9Z,11Z) counterparts. nih.govnih.gov The use of reversed-phase HPLC with a mobile phase like acetonitrile (B52724) and water is a common starting point for such separations. tandfonline.comsielc.com

Thin Layer Chromatography (TLC) in Analytical Protocols

Thin-layer chromatography (TLC) serves as a rapid and cost-effective analytical tool for monitoring reaction progress and assessing the purity of fractions. nih.govresearchgate.net In the context of pheromone analysis, reversed-phase TLC can be used to separate compounds based on their chain length and degree of unsaturation. tandfonline.com Compounds with shorter chains and more double bonds tend to have higher mobility (larger Rf values) on a reversed-phase plate. tandfonline.com While TLC may not provide the high resolution needed to separate all geometric isomers of 9,11-tetradecadien-1-ol, it is a valuable preliminary step in the purification and analysis workflow. tandfonline.comoup.com For conjugated dienes, visualization under a UV lamp is often possible. tandfonline.com

Spectroscopic Characterization in Structural Elucidation

Once a purified sample is obtained, spectroscopic techniques are employed to elucidate its precise chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern is a molecular fingerprint that can be used to identify the compound.

The NIST Chemistry WebBook contains mass spectral data for various isomers of tetradecadien-1-ol acetate, which can be used as a reference for identifying the (9E,11Z)- isomer. nist.gov The mass spectrum of the parent alcohol, (9Z,11E)-tetradeca-9,11-dien-1-ol, shows predicted collision cross-section values for different adducts, which can aid in its identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for (9Z,11E)-tetradeca-9,11-dien-1-ol

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 211.20564 | 156.3 |

| [M+Na]+ | 233.18758 | 160.6 |

| [M-H]- | 209.19108 | 153.8 |

Data calculated using CCSbase uni.lu

Nuclear Magnetic Resonance (NMR) for Double Bond Configuration (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise stereochemistry of a molecule, including the configuration of double bonds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For (9E,11Z)-9,11-tetradecadien-1-ol, the coupling constants (J-values) between the protons on the double bonds in the ¹H-NMR spectrum are particularly informative. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) double bond, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) double bond. The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum also differ for E and Z isomers, providing further confirmation of the double bond geometry. While specific NMR data for (9E,11Z)-9,11-tetradecadien-1-ol was not found, the general principles of NMR spectroscopy are routinely applied for the structural elucidation of such compounds.

Coupled Analytical-Biological Techniques (e.g., GC-EAD)

Coupled analytical-biological techniques are indispensable tools in the research and characterization of semiochemicals like 9,11-Tetradecadien-1-ol, (9E,11Z)-. These methods uniquely combine the high-resolution separation capabilities of analytical chemistry with the exquisite sensitivity and specificity of biological detectors, such as insect antennae. The most prominent of these techniques is Gas Chromatography-Electroantennographic Detection (GC-EAD), which has been pivotal in identifying and confirming the biological activity of pheromone components.

In a typical GC-EAD setup, a sample containing volatile compounds is first injected into a gas chromatograph. The GC separates the individual components of the mixture, which then simultaneously pass to two detectors: a standard chemical detector, like a Flame Ionization Detector (FID), and an insect antenna. The FID produces a chromatogram showing the chemical composition of the sample, while the electroantennogram (EAG) records the electrical responses of the antenna to biologically active compounds. This dual-detection system allows for the precise correlation of a specific chemical compound with its ability to elicit an olfactory response in a given insect species.

The application of GC-EAD has been fundamental in the study of lepidopteran sex pheromones, a class to which 9,11-Tetradecadien-1-ol, (9E,11Z)- belongs. Research on various moth species, including those in the genus Spodoptera, has utilized this technique to decipher the complex blend of chemicals that mediate mating behavior.

Detailed Research Findings

Studies on several moth species have demonstrated the power of GC-EAD in identifying physiologically active pheromone components. For instance, in research on the Egyptian armyworm, Spodoptera littoralis, GC-EAD was employed to analyze the components of the female sex pheromone gland. While the major component was identified as the acetate form, (Z,E)-9,11-tetradecadienyl acetate, the study highlighted the antenna's sensitivity to a range of related compounds nih.gov. The minimum amount of the major component detectable by the GC-EAD system was as low as 15 picograms, underscoring the remarkable sensitivity of the insect antenna as a biological detector nih.gov.

In another significant study, the sex pheromone of the pear borer, Euzophera pyriella, was investigated. GC-MS analysis of female pheromone gland extracts identified two primary components, one of which was (Z,E)-9,12-Tetradecadien-1-ol researchgate.netbioone.orgflvc.org. Subsequent electroantennogram (EAG) and field attraction studies confirmed that this alcohol was the most biologically active component researchgate.netbioone.orgflvc.org. This finding is particularly relevant as it establishes a tetradecadien-1-ol isomer as a key pheromone component.

Furthermore, research into the sympatric species Spodoptera exigua and Spodoptera litura has revealed the nuanced role of different pheromone components in reproductive isolation nih.gov. EAG recordings demonstrated that the males of each species could detect the specific pheromone components of the other, although the responses were generally weaker than to their own primary pheromone components nih.gov. This highlights the ability of GC-EAD to dissect the complex interplay of pheromone blends and their perception by insects.

The following tables present data from various studies that utilized electroantennography to measure the responses of male moth antennae to different pheromone components, including isomers of tetradecadien-1-ol and its acetate form.

Table 1: Electroantennographic (EAG) Responses of Male Spodoptera littoralis Antennae to Sex Pheromone Components

| Compound | EAG Activity (mV) nih.gov |

| (Z,E)-9,11-tetradecadienyl acetate (Major Component) | 1.54 ± 0.1 |

| (Z)-9-tetradecenyl acetate | 1.21 - 1.32 |

| (E)-11-tetradecenyl acetate | 1.21 - 1.32 |

| Tetradecyl acetate | 1.21 - 1.32 |

| (Z)-11-tetradecenyl acetate | 1.21 - 1.32 |

| (Z,E)-9,12-tetradecadienyl acetate | 1.32 ± 0.09 |

| Synthetic Pheromone Blend | 2.0 ± 0.3 |

Data sourced from a study on the analytical studies of Spodoptera littoralis sex pheromone components. nih.gov

Table 2: GC-EAD Responses of Male Plodia interpunctella and Spodoptera exigua to Yeast-Produced Pheromone Components

| Compound | Antennal Response (P. interpunctella) nih.gov | Antennal Response (S. exigua) nih.gov |

| (Z,E)-9,12-tetradecadienyl acetate | Strong | Strong |

| (Z)-9-tetradecenyl acetate | Strong | Strong |

| Tetradecyl acetate | Minor | No Response |

This table summarizes the findings of a study on the bioproduction of pheromones and their subsequent testing with GC-EAD. nih.gov

Table 3: Identified Pheromone Components and their Bioactivity in Euzophera pyriella

| Compound | Identification Method | Biological Activity |

| (Z,E)-9,12-Tetradecadien-1-ol | GC-MS | Most active in EAG and field attraction studies researchgate.netbioone.orgflvc.org |

| (Z)-8-Dodecenyl acetate | GC-MS | Less active in EAG and field tests researchgate.netbioone.orgflvc.org |

This table is based on research identifying the major sex pheromone component of Euzophera pyriella. researchgate.netbioone.orgflvc.org

These findings collectively illustrate the critical role of coupled analytical-biological techniques in the precise identification and functional characterization of insect pheromones. While direct GC-EAD data for (9E,11Z)-9,11-Tetradecadien-1-ol is not extensively detailed in the public domain, the research on its isomers and related compounds provides a strong framework for understanding its likely role as a semiochemical and the methodologies required for its definitive characterization.

Future Research Directions and Challenges in 9,11 Tetradecadien 1 Ol, 9e,11z Studies

Development of Novel and More Efficient Stereoselective Synthetic Approaches

The chemical synthesis of insect pheromones, particularly those with conjugated diene systems like (9E,11Z)-9,11-Tetradecadien-1-ol, presents a significant challenge. The biological activity of these compounds is highly dependent on their stereochemistry; the presence of incorrect isomers can reduce or even inhibit the desired behavioral response in the target insect. Consequently, a primary challenge is the development of synthetic routes that are highly stereoselective, high-yielding, and cost-effective.

Current synthetic strategies often rely on multi-step processes that can be expensive and generate significant chemical waste. The high cost of production, which can be up to $3,500 per kilogram for some artificial pheromones, has limited their widespread adoption, especially in large-scale agriculture beyond high-value crops. exponent.com Future research is focused on overcoming these limitations through novel synthetic methods. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Mizoroki-Heck reactions, are powerful tools for forming the carbon-carbon bonds necessary to construct the diene backbone. mdpi.comnih.gov Modern advancements in catalysis, including the development of new ligands and reaction conditions, aim to improve the stereoselectivity of these couplings to favor the desired (9E,11Z) configuration. mdpi.comresearchgate.net

Another promising area is the use of metathesis reactions, catalyzed by transition metals like ruthenium, which can efficiently form double bonds. researchgate.netwipo.int Research into cross-metathesis and ene-yne metathesis could provide more direct and atom-economical routes to conjugated dienes. researchgate.netwipo.int The ultimate goal is to design synthetic pathways that minimize the number of steps, maximize the stereochemical purity of the final product, and utilize greener, more sustainable chemical processes. This includes exploring biocatalytic methods, where enzymes are used to perform key transformations with high specificity.

| Synthetic Method | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Forms C(sp2)-C(sp2) bonds between two vinyl fragments to construct the diene system. nih.gov | High reliability and versatility. Can achieve good stereocontrol with appropriate catalysts and substrates. | Requires pre-functionalized starting materials; catalyst cost and sensitivity; potential for isomeric impurities. mdpi.com |

| Olefin Metathesis | Uses a metal catalyst (typically Ruthenium-based) to rearrange alkenes, enabling the formation of the conjugated system. wipo.int | High functional group tolerance; can be highly efficient and atom-economical. | Catalyst cost; achieving precise E/Z selectivity in the final product can be difficult. |

| Wittig-type Reactions | Reaction of a phosphonium ylide with an α,β-unsaturated aldehyde to form the second double bond of the diene system. wipo.int | A classic and well-established method for forming C=C bonds. | Often produces a mixture of E and Z isomers, requiring difficult purification; generation of phosphine oxide byproduct. |

| Biocatalysis/Biotechnological Production | Utilizes engineered microorganisms (e.g., yeast) or plants to produce the pheromone via biosynthesis. lu.seresearchgate.net | Potentially highly sustainable and cost-effective at scale; high stereospecificity. researchgate.netlu.se | Requires complete elucidation of the biosynthetic pathway; optimizing yields in heterologous systems is complex. lu.se |

Advanced Understanding of Insect Olfactory Receptor Diversity and Pheromone Specificity

The precise detection of (9E,11Z)-9,11-Tetradecadien-1-ol by a male moth is mediated by specialized olfactory receptors (ORs) located in sensory neurons on his antennae. frontiersin.org These receptors are the foundation of the insect's ability to distinguish its species-specific pheromone blend from countless other volatile compounds in the environment, a process critical for successful reproduction and speciation. nih.govfrontiersin.org Insect ORs are not G-protein coupled receptors as in vertebrates, but function as ligand-gated ion channels, typically forming a heteromeric complex composed of a specific, ligand-binding receptor protein and a highly conserved co-receptor known as Orco. nih.govnih.gov

A major challenge in this field is the sheer diversity of ORs within and across insect species. frontiersin.orgnih.gov While the specific receptors for major pheromone components have been identified (or "deorphanized") in some model organisms, the receptors that detect (9E,11Z)-9,11-Tetradecadien-1-ol in the relevant pest species remain largely uncharacterized. researchgate.netuky.edu Future research must focus on identifying these specific receptors. This involves sequencing the antennal transcriptomes of target species to find candidate OR genes and then functionally expressing these genes in heterologous systems (like Drosophila olfactory neurons, frog oocytes, or human cell lines) to test their response to the pheromone. researchgate.net

Understanding the molecular basis of specificity is another critical frontier. Research has shown that even a single amino acid mutation in a receptor protein can dramatically alter its sensitivity and selectivity to different pheromone isomers. nih.gov A deeper understanding of the structure-function relationship of these receptors—how the pheromone molecule docks into the receptor's binding pocket—is essential. Future work will likely involve computational modeling and cryo-electron microscopy to resolve the three-dimensional structures of pheromone receptors. frontiersin.org This knowledge could enable the rational design of novel, highly effective agonists or antagonists for pest control, moving beyond simply mimicking the natural pheromone.

| Protein Family | Function | Relevance to Future Research |

|---|---|---|

| Olfactory Receptors (ORs) | Ligand-binding subunits that determine the specificity of the olfactory neuron. frontiersin.org | Identifying the specific ORs for (9E,11Z)-9,11-Tetradecadien-1-ol is crucial for understanding its mode of action. |

| Olfactory Receptor Co-Receptor (Orco) | Forms a heteromeric ion channel with the specific OR and is essential for receptor function and localization. nih.gov | A potential target for broad-spectrum olfactory disruption, though this may lack species-specificity. |

| Pheromone-Binding Proteins (PBPs) | Solubilize and transport hydrophobic pheromone molecules across the aqueous sensillum lymph to the ORs. frontiersin.org | Understanding PBP-pheromone interactions may reveal another layer of signal filtering and specificity. |

| Sensory Neuron Membrane Proteins (SNMPs) | Play a role in the reception process, though their exact function is still under investigation. frontiersin.org | Elucidating their role could reveal novel targets for disrupting pheromone detection. |

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

While chemical synthesis provides a route to producing pheromones, understanding how insects themselves create (9E,11Z)-9,11-Tetradecadien-1-ol offers a pathway to potentially more sustainable and highly specific biotechnological production methods. researchgate.netlu.se The biosynthesis of moth pheromones is a specialized branch of fatty acid metabolism that occurs in the female's pheromone gland. lu.senih.gov The process typically starts with a common saturated fatty acid, such as palmitic acid (C16) or stearic acid (C18). A series of highly specific enzymes then modify this precursor to produce the final pheromone component.

The key challenge is identifying the complete set of enzymes and the precise sequence of reactions. For a compound like (9E,11Z)-9,11-Tetradecadien-1-ol, the pathway likely involves:

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ11 position of a C14 or C16 precursor. core.ac.ukd-nb.info Another desaturase would then be required to introduce the Δ9 double bond. The stereochemistry (E or Z) and regioselectivity of these enzymes are critical. core.ac.uk Some multifunctional desaturases have been found to catalyze multiple, distinct steps in a pathway. core.ac.uk

Chain-shortening: If the pathway starts with a C16 precursor, specialized β-oxidation enzymes are needed to shorten the carbon chain to C14. d-nb.info

Reduction: A fatty acyl-CoA reductase (FAR) reduces the terminal carboxyl group of the fatty acid intermediate to an alcohol, forming the final product. lu.se

Elucidating this pathway requires a combination of techniques, including analyzing the fatty acid profile of the pheromone gland, using labeled precursors to trace the metabolic route, and sequencing the gland's transcriptome to identify candidate genes for desaturases and reductases. lu.selu.se The function of these candidate genes must then be confirmed through heterologous expression in systems like yeast. d-nb.info A significant challenge is that many key enzymes, particularly those responsible for creating uncommon double bond configurations, remain elusive. d-nb.info

Furthermore, the entire process is tightly regulated, often by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov Understanding the regulatory network that controls the expression and activity of these biosynthetic genes is a key future research direction, essential for any attempt to harness these pathways for biotechnological production.

| Enzyme Family | Function in Pheromone Biosynthesis | Research Challenge |

|---|---|---|

| Fatty Acyl-CoA Desaturases | Introduce double bonds at specific positions and with specific geometry (E/Z) into the fatty acid chain. core.ac.uk | Identifying the specific desaturases that create the Δ9 and Δ11 bonds with the correct E/Z configuration. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the activated fatty acid to the corresponding alcohol, often the final step in alcohol pheromone synthesis. lu.se | Characterizing the substrate specificity of different FARs within the pheromone gland. |

| Acyl-CoA Oxidases / β-oxidation enzymes | Selectively shorten the carbon chain of the fatty acid precursor to the correct length (e.g., C16 to C14). d-nb.info | Understanding how chain-shortening is controlled to produce the correct chain length without complete degradation. |

| Acetyl-CoA Carboxylase (ACCase) | Involved in the initial steps of fatty acid synthesis, a key regulatory point controlled by PBAN. nih.gov | Mapping the complete signaling cascade from PBAN binding to the activation of biosynthetic enzymes. |

Integration into Sustainable Agricultural Systems Research and Novel Formulation Studies

The application of (9E,11Z)-9,11-Tetradecadien-1-ol in agriculture is a cornerstone of sustainable pest control, primarily through mating disruption and population monitoring. battelle.orgcambridge.org In mating disruption, a synthetic version of the pheromone is released into the crop field, confusing male moths and preventing them from locating females, thereby suppressing the next generation of pests. researchgate.net This species-specific, non-toxic approach is a powerful component of IPM programs. internationalpheromones.com

However, significant challenges hinder its broader application. The inherent volatility and susceptibility of the pheromone to environmental degradation (e.g., by UV light and oxidation) require sophisticated delivery systems. researchgate.net Traditional passive dispensers can be effective but are often labor-intensive to deploy. researchgate.net The primary challenge is to develop novel, cost-effective formulations that protect the active ingredient and provide a consistent, controlled release rate over a prolonged period. plantarchives.org

Future research is heavily focused on advanced formulation technologies. Microencapsulation and nanoencapsulation, where the pheromone is enclosed within a protective polymer shell, are promising strategies. researchgate.net These tiny capsules can be sprayed onto crops like a conventional pesticide, protecting the pheromone and releasing it slowly over time. researchgate.net Other innovative approaches include the development of biodegradable matrices, injectable formulations for trees, and "attract-and-kill" systems that combine the pheromone with a small amount of insecticide.

A critical hurdle is economic viability. For pheromones to be adopted in large-scale row crops, the total cost of the product and its application must be competitive with conventional insecticides. battelle.org This requires not only cheaper synthesis (as discussed in 9.1) but also efficient and scalable formulation technologies. Research must therefore integrate materials science, chemistry, and entomology to design delivery systems that are effective, affordable, and practical for farmers to use within existing agricultural systems. plantarchives.orgagropages.com

| Formulation Type | Description | Advantages | Future Research Directions |

|---|---|---|---|

| Passive Dispensers (e.g., rubber septa, spirals) | A solid matrix impregnated with the pheromone that releases it via passive diffusion. | Simple technology; long field life (weeks to months). plantarchives.org | Development of biodegradable materials; optimizing release kinetics for different climates. |

| Aerosol Emitters | Programmable devices that release puffs of pheromone at set intervals. | Precise control over release timing and amount; suitable for large areas. | Reducing device cost and maintenance; optimizing spray plume to match pest activity patterns. |

| Sprayable Microcapsules | The pheromone is encapsulated in microscopic polymer shells and applied as a liquid spray. researchgate.net | Can be applied with standard agricultural equipment; protects pheromone from degradation. researchgate.net | Improving capsule stability and longevity; reducing production costs; ensuring consistent release rates. |

| Nanocarrier Systems | Utilizes nanoparticles or nano-fibers to carry and release the pheromone. researchgate.net | High surface area for controlled release; potential for "smart" release triggered by environmental cues. | Assessing environmental fate and non-target effects; scaling up production affordably. |

Q & A

Q. What are the limitations of GC-MS in quantifying trace isomers, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.